molecular formula C14H23N3OS B2663322 N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide CAS No. 1436188-16-7

N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide

Cat. No.: B2663322
CAS No.: 1436188-16-7
M. Wt: 281.42
InChI Key: QHVZCXRYSFVFRZ-UHFFFAOYSA-N
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Description

“N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Cyclopropyl Group: Starting with a suitable cyclopropane precursor, the cyano group can be introduced via a nucleophilic substitution reaction.

    Thiomorpholine Ring Formation:

    Acetamide Formation: The final step involves the acylation of the thiomorpholine derivative with an appropriate acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit biological activity such as enzyme inhibition, receptor binding, or antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiomorpholine ring could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-1-cyclopropylethyl)-2-(2-methylthiomorpholin-4-YL)acetamide
  • N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-4-YL)acetamide

Uniqueness

“N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-3-12-8-17(6-7-19-12)9-13(18)16-14(2,10-15)11-4-5-11/h11-12H,3-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVZCXRYSFVFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCS1)CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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